Folate-PEG3-NHS ester

Catalog No.
S8397931
CAS No.
M.F
C32H39N9O12
M. Wt
741.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folate-PEG3-NHS ester

Product Name

Folate-PEG3-NHS ester

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

Molecular Formula

C32H39N9O12

Molecular Weight

741.7 g/mol

InChI

InChI=1S/C32H39N9O12/c33-32-39-28-27(30(47)40-32)37-21(18-36-28)17-35-20-3-1-19(2-4-20)29(46)38-22(31(48)49)5-6-23(42)34-10-12-51-14-16-52-15-13-50-11-9-26(45)53-41-24(43)7-8-25(41)44/h1-4,18,22,35H,5-17H2,(H,34,42)(H,38,46)(H,48,49)(H3,33,36,39,40,47)/t22-/m0/s1

InChI Key

YWRSIVHIPFMJMJ-QFIPXVFZSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Folate-PEG3-NHS ester (MW 741.71 Da) is a heterobifunctional, amine-reactive bioconjugation reagent engineered for the targeted delivery of payloads to Folate Receptor alpha (FRα) overexpressing cells. The molecule consists of a folic acid targeting ligand, a discrete, hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a pre-activated N-hydroxysuccinimide (NHS) ester. In procurement and material selection workflows, this specific construct is prioritized because it resolves the severe insolubility of native folic acid while providing the exact spatial separation required to maintain receptor binding affinity, all without adding the excessive molecular weight of polymeric PEGs .

Generic substitution with free folic acid or zero-length Folate-NHS fails in practical procurement due to severe workflow and performance limitations. Free folic acid requires in situ EDC/NHS activation, a process plagued by rapid hydrolysis, poor solubility, and low conjugation yields (<50%), leading to the waste of expensive biological payloads. Conversely, substituting with zero-length Folate-NHS introduces severe steric hindrance; because the folate receptor binding pocket is deep, attaching a bulky payload without a spacer blocks the ligand from entering the receptor, neutralizing the targeting mechanism entirely [1]. Furthermore, substituting with long-chain variants (e.g., Folate-PEG2000-NHS) drastically alters the pharmacokinetic profile, increasing hydrodynamic size and risking polymer-induced steric shielding that prevents cellular endocytosis.

Steric Clearance and Receptor Binding Affinity Restoration

The Folate Receptor alpha (FRα) features a deep binding pocket that buries the pteroate moiety of folic acid. Conjugating bulky payloads directly via Folate-NHS (zero-length spacer) causes severe steric hindrance, often resulting in a 10- to 100-fold reduction in receptor binding affinity. The discrete PEG3 spacer in Folate-PEG3-NHS ester provides a precisely spaced ~12-15 Å extension, projecting the payload outside the receptor pocket and fully restoring sub-nanomolar binding affinity (Kd ~ 1-5 nM) [1].

Evidence DimensionReceptor Binding Affinity (Kd)
Target Compound DataSub-nanomolar (Kd ~ 1-5 nM) via ~12-15 Å PEG3 spacer
Comparator Or BaselineFolate-NHS (zero-length spacer): 10- to 100-fold loss of affinity
Quantified DifferenceUp to 2 orders of magnitude improvement in target binding
ConditionsFRα-expressing cell lines (e.g., KB, HeLa) binding assays

Procuring a zero-length linker risks complete failure of the targeting mechanism in cellular and in vivo models due to steric clash.

Conjugation Yield and Workflow Efficiency

Attempting to conjugate free folic acid to primary amines using in situ EDC/NHS activation is notoriously inefficient, typically yielding <30-50% due to the rapid hydrolysis of the intermediate and poor solubility of the reagents. Folate-PEG3-NHS ester is supplied as a stable, pre-activated electrophile that consistently achieves >80% coupling efficiency to primary amines under mild, slightly alkaline aqueous conditions (pH 7.2-8.5) within 1-4 hours [1].

Evidence DimensionAmine Conjugation Yield
Target Compound Data>80% yield (pre-activated NHS ester)
Comparator Or BaselineFree folic acid + in situ EDC/NHS: <30-50% yield
Quantified DifferenceApprox. 2x higher conjugation efficiency
ConditionsAqueous buffer (pH 7.2-8.5), 1-4 hours at room temperature

Maximizes the recovery of expensive biological payloads or nanoparticles by ensuring highly efficient, one-step bioconjugation.

Aqueous Solubility and Biologic Preservation

Folic acid and zero-length Folate-NHS are highly hydrophobic, often requiring reaction buffers containing >30% DMSO or DMF to remain in solution, which can denature delicate proteins or destabilize lipid nanoparticles. The incorporation of the hydrophilic PEG3 chain significantly enhances the aqueous solubility of the reagent, allowing bioconjugation to proceed in physiological buffers containing <5-10% organic co-solvent [1].

Evidence DimensionOrganic Solvent Requirement for Conjugation
Target Compound Data<5-10% DMSO/DMF tolerance
Comparator Or BaselineFolate-NHS (no PEG): >30% DMSO/DMF required
Quantified Difference>3-fold reduction in denaturing solvent concentration
ConditionsProtein or antibody labeling in standard PBS/HEPES buffers

Allows for the functionalization of sensitive biologics without triggering solvent-induced aggregation or loss of tertiary structure.

Pharmacokinetics and Hydrodynamic Profile Control

While long-chain PEGylated folates (e.g., Folate-PEG2000-NHS) provide high aqueous solubility, they dramatically increase the hydrodynamic radius of the conjugate and can induce polymer shielding, which reduces cellular uptake and tissue penetration. Folate-PEG3-NHS ester maintains a discrete, low molecular weight (741.71 Da), preventing excessive hydrodynamic expansion and avoiding the immunogenic risks associated with polymeric PEGs [1].

Evidence DimensionMolecular Weight / Hydrodynamic Contribution
Target Compound DataMW 741.71 Da (discrete PEG3)
Comparator Or BaselineFolate-PEG2000-NHS: MW >2400 Da (polymeric)
Quantified Difference~70% reduction in linker mass, preventing polymer shielding
ConditionsSmall molecule drug conjugate (SMDC) or PROTAC synthesis

Ensures rapid solid-tumor penetration and avoids the reduced endocytosis rates commonly caused by long-chain PEG shielding.

Synthesis of Targeted Small Molecule Drug Conjugates (SMDCs) and PROTACs

For developers of SMDCs and PROTACs targeting FRα-positive solid tumors, Folate-PEG3-NHS ester provides the necessary targeting moiety without inflating the hydrodynamic radius. The discrete 741.71 Da mass ensures rapid tissue penetration and avoids the endosomal escape issues caused by long-chain PEG shielding [1].

Bioconjugation to Solvent-Sensitive Proteins and Antibodies

When functionalizing delicate biologics that cannot tolerate high concentrations of organic solvents, this compound is selected over zero-length Folate-NHS. The PEG3 spacer allows the pre-activated NHS ester to couple efficiently to lysine residues in standard physiological buffers containing <10% DMSO, preserving the tertiary structure of the protein [1].

Surface Functionalization of Lipid Nanoparticles (LNPs) and Liposomes

In nanomedicine formulation, attaching a targeting ligand directly to the nanoparticle surface often results in steric clash with the deep FRα binding pocket. Utilizing Folate-PEG3-NHS ester provides the critical ~12-15 Å extension required to project the folate ligand away from the lipid bilayer, fully restoring sub-nanomolar receptor binding affinity [1].

XLogP3

-2.8

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

6

Exact Mass

741.27181771 Da

Monoisotopic Mass

741.27181771 Da

Heavy Atom Count

53

Dates

Last modified: 01-05-2024

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